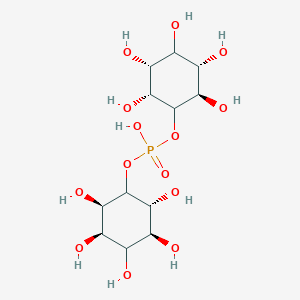
Di-myo-inositol-1,1'-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-myo-inositol-1,1'-phosphate (DIP) is a naturally occurring inositol phosphate that has been the subject of extensive research in recent years due to its potential applications in various scientific fields. DIP is a member of the inositol phosphate family, which includes several other important molecules such as inositol triphosphate (IP3) and inositol hexakisphosphate (IP6). DIP is synthesized in the body through a complex series of enzymatic reactions, and its role in various biochemical and physiological processes is still being explored.
Mecanismo De Acción
The exact mechanism of action of Di-myo-inositol-1,1'-phosphate is still being explored, but it is thought to act through a variety of pathways in the body. One of the key mechanisms of action is through the regulation of intracellular calcium levels. Di-myo-inositol-1,1'-phosphate has been shown to inhibit the release of calcium from intracellular stores, which can help to protect cells from damage caused by excessive calcium influx.
Efectos Bioquímicos Y Fisiológicos
Di-myo-inositol-1,1'-phosphate has a number of biochemical and physiological effects in the body. One of the most important effects is its ability to regulate intracellular calcium levels, which can have a wide range of downstream effects on cellular function. Di-myo-inositol-1,1'-phosphate has also been shown to have antioxidant properties, which can help to protect cells from oxidative stress and other harmful agents. In addition, Di-myo-inositol-1,1'-phosphate has been shown to have anti-inflammatory effects, which may be useful in the treatment of a variety of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Di-myo-inositol-1,1'-phosphate in lab experiments is its natural occurrence in the body, which makes it a safe and non-toxic molecule to work with. Di-myo-inositol-1,1'-phosphate is also relatively easy to synthesize in the lab, which makes it a convenient molecule to work with. However, one of the main limitations of working with Di-myo-inositol-1,1'-phosphate is its instability, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are many potential future directions for research on Di-myo-inositol-1,1'-phosphate. One area of research that is currently being explored is the use of Di-myo-inositol-1,1'-phosphate as a therapeutic agent in the treatment of neurodegenerative diseases. Other potential areas of research include the use of Di-myo-inositol-1,1'-phosphate in the treatment of inflammatory conditions, as well as its potential role in regulating intracellular calcium levels in other cell types. Overall, the potential applications of Di-myo-inositol-1,1'-phosphate in various scientific fields make it an exciting area of research for the future.
Métodos De Síntesis
Di-myo-inositol-1,1'-phosphate is synthesized in the body through a series of enzymatic reactions that involve the conversion of inositol-1-phosphate (Ins-1P) to Di-myo-inositol-1,1'-phosphate. The first step in this process involves the phosphorylation of Ins-1P to form inositol-1,3-bisphosphate (Ins-1,3-P2) by the enzyme inositol-1-phosphate synthase (IPS). This is followed by the dephosphorylation of Ins-1,3-P2 to form Di-myo-inositol-1,1'-phosphate by the enzyme inositol monophosphatase 2 (IMP2).
Aplicaciones Científicas De Investigación
Di-myo-inositol-1,1'-phosphate has been the subject of extensive research in recent years due to its potential applications in various scientific fields. One of the most promising areas of research is in the field of neurodegenerative diseases, where Di-myo-inositol-1,1'-phosphate has been shown to have neuroprotective effects. Studies have shown that Di-myo-inositol-1,1'-phosphate can protect neurons from damage caused by oxidative stress and other harmful agents, and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
143491-08-1 |
|---|---|
Nombre del producto |
Di-myo-inositol-1,1'-phosphate |
Fórmula molecular |
C12H23O14P |
Peso molecular |
422.28 g/mol |
Nombre IUPAC |
bis[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C12H23O14P/c13-1-3(15)7(19)11(8(20)4(1)16)25-27(23,24)26-12-9(21)5(17)2(14)6(18)10(12)22/h1-22H,(H,23,24)/t1?,2?,3-,4+,5-,6+,7-,8-,9-,10-,11?,12?/m1/s1 |
Clave InChI |
FIIUDBCIQWHEHT-RXFXWCQRSA-N |
SMILES isomérico |
[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)O)O |
SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)OC2C(C(C(C(C2O)O)O)O)O)O)O)O |
SMILES canónico |
C1(C(C(C(C(C1O)O)OP(=O)(O)OC2C(C(C(C(C2O)O)O)O)O)O)O)O |
Sinónimos |
di-myo-inositol-1,1'-phosphate di-myoinositol-1,1'-phosphate Ins-P-Ins |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




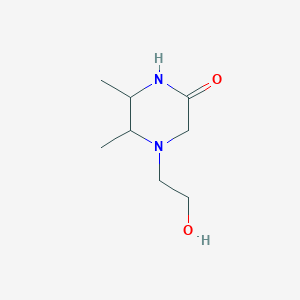
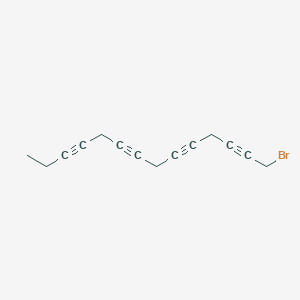

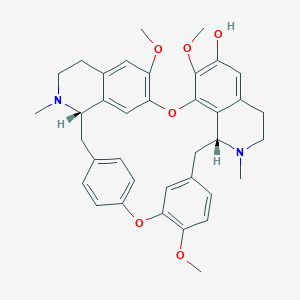
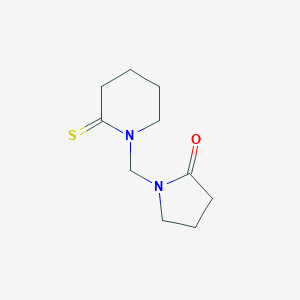
![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)

![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
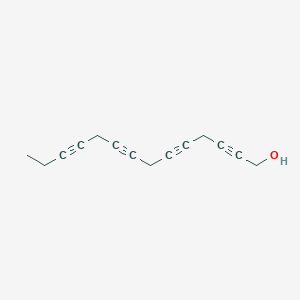
![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)
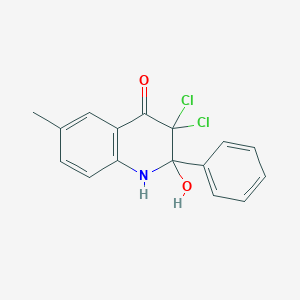
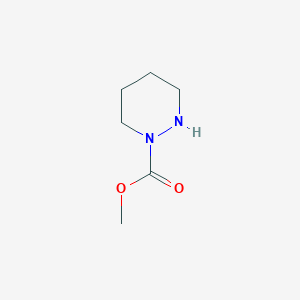
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)